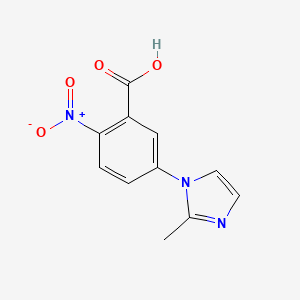

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid

Descripción

Propiedades

IUPAC Name |

5-(2-methylimidazol-1-yl)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c1-7-12-4-5-13(7)8-2-3-10(14(17)18)9(6-8)11(15)16/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFVLPIIHJXSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588574 | |

| Record name | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954265-75-9 | |

| Record name | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 2-Methyl-5-nitro-1H-imidazole Derivatives

- Reagents: 2-methyl-5-nitro-1H-imidazole, chloroacetic acid, solvents (dimethyl sulfoxide, ethanol).

- Procedure: Dissolve 10 g of 2-methyl-5-nitro-1H-imidazole in 40 mL dimethyl sulfoxide, mix with 10 g chloroacetic acid in 40 mL ethanol in a round-bottom flask.

- Conditions: Heat the mixture at 80°C for 1.5 hours.

- Workup: Cool the reaction mixture, add 10% sodium hydroxide solution gradually to precipitate a yellowish solid. Crystals are formed by adding ice-cold water.

- Purification: Recrystallize the crude product from ethanol to obtain pure 1-(2-methyl-5-nitro-1H-imidazol-1-yl) acetic acid.

Coupling with Benzoic Acid Derivatives

- Example: Reaction of the above imidazole acetic acid with substituted anilines or benzoic acid derivatives.

- Procedure: Mix the imidazole acetic acid derivative with 2-chloroaniline or other aromatic amines in ethanol.

- Conditions: Heat at 70-75°C for 1.25 to 2 hours.

- Observation: Color changes (reddish or pinkish hues) indicate reaction progress.

- Isolation: Cool, add cold water, filter, and recrystallize from alcohol.

- Result: Formation of N-substituted acetamide derivatives incorporating the imidazole moiety.

Nitration and Functional Group Introduction

- Nitration is typically achieved by introducing nitro groups (-NO2) on the aromatic ring, often prior to or after the coupling step, depending on the synthetic route.

- Electron-withdrawing groups like nitro enhance biological activity and influence the reactivity of the compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Imidazole derivative synthesis | 2-methyl-5-nitro-1H-imidazole + chloroacetic acid | 80 | 1.5 | DMSO + Ethanol | Heating under reflux, base addition for ppt |

| Coupling with aniline | Imidazole acetic acid + 2-chloroaniline | 70-75 | 1.25 - 2 | Ethanol | Color change as reaction indicator |

| Recrystallization | Methanol or ethanol | Room temperature | - | Methanol/Ethanol | Purification step |

| Nitration (if separate step) | Nitrating agents (e.g., HNO3/H2SO4) | Variable | Variable | - | Introduces nitro group on aromatic ring |

Characterization and Purity Assessment

- Techniques Used:

- Infrared Spectroscopy (IR) to confirm functional groups such as -NO2 and -COOH.

- Proton Nuclear Magnetic Resonance (1H-NMR) to verify the imidazole ring and aromatic protons.

- Mass Spectrometry (MS) and Elemental Analysis to confirm molecular weight and composition.

- Thin Layer Chromatography (TLC) for purity check.

- Melting Point: Determined by capillary method to assess compound purity and identity.

Research Findings on Preparation Efficiency

- The described synthetic methods yield high purity products with significant yields after recrystallization.

- Use of ethanol and methanol as recrystallization solvents is effective for purification.

- Reaction times and temperatures are optimized to balance yield and minimize side reactions.

- The presence of electron-withdrawing nitro groups enhances the reactivity of the imidazole nitrogen for substitution reactions.

Summary Table of Key Synthetic Steps and Conditions

| Compound/Intermediate | Reagents | Conditions | Yield & Purity Notes |

|---|---|---|---|

| 1-(2-methyl-5-nitro-1H-imidazol-1-yl) acetic acid | 2-methyl-5-nitro-1H-imidazole + chloroacetic acid | 80°C, 1.5 hr, DMSO + EtOH | Yellow ppt, recrystallized, high purity |

| N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide | Above + 2-chloroaniline | 70-75°C, 1.25-2 hr, EtOH | Pink solid, recrystallized, confirmed by IR/NMR |

| N-substituted derivatives (e.g., OL1 to OL7 series) | Imidazole acetic acid + various anilines or acids | 70-80°C, 1-1.5 hr, EtOH/MeOH | Crystalline solids, purified by recrystallization |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid has been investigated for its role in developing anticonvulsant agents. Research indicates that derivatives of this compound exhibit significant anticonvulsant activity, which is crucial for treating conditions like epilepsy.

Case Study: Anticonvulsant Activity

In a study focusing on various derivatives, compounds such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide demonstrated strong anticonvulsant effects. The research utilized animal models to evaluate the efficacy of these compounds against induced seizures, showing promising results in terms of protection and reduced convulsive behavior .

| Compound Name | Dosage (mg/kg) | Protection Level |

|---|---|---|

| OL4 | 100 | High |

| OL5 | 400 | Moderate |

| OL6 | 100 | High |

| OL7 | 400 | Low |

Protein Interaction Studies

The compound has also been explored for its ability to interact with proteins, particularly in the context of GABA receptors. Molecular docking studies have shown that derivatives can bind effectively to these receptors, potentially leading to new treatments for neurological disorders .

Data Table: Protein Binding Affinity

| Compound Name | Binding Affinity (kcal/mol) | Target Protein |

|---|---|---|

| Compound A | -8.5 | GABA Receptor |

| Compound B | -7.8 | GABA Receptor |

| Compound C | -9.0 | GABA Receptor |

Synthesis of Derivatives

The synthesis of this compound and its derivatives involves various chemical reactions, including acylation and nitration processes. The detailed synthesis pathways provide insights into how modifications can enhance pharmacological properties.

Synthesis Example

A typical synthesis route involves the reaction of 2-methyl-5-nitroimidazole with chloroacetic acid under controlled conditions to yield the desired compound .

Research and Industrial Applications

This compound is utilized in research laboratories for various applications, including:

- Biochemical assays : As a reagent in assays to study enzyme activities.

- Drug development : In the formulation of new drugs targeting neurological disorders.

Mecanismo De Acción

The mechanism by which 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The imidazole ring can engage in hydrogen bonding and other interactions, influencing its biological activity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It can bind to receptors, altering signal transduction processes.

DNA: Potential interactions with DNA, affecting gene expression and replication.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid

- CAS Number : 954265-75-9

- Molecular Formula : C₁₁H₉N₃O₄

- Molecular Weight : 247.21 g/mol

- Structure : Comprises a benzoic acid backbone substituted with a nitro group at position 2 and a 2-methylimidazole ring at position 5 .

Physicochemical Properties :

- Storage : Stable under dry, room-temperature conditions .

- Synthesis : Synthesized via multistep substitution and cyclization reactions involving nitroaniline derivatives and imidazole precursors, as inferred from analogous protocols .

Structural and Functional Analogues

The compound shares structural motifs with nitroimidazoles and benzoic acid derivatives. Key analogues include:

Actividad Biológica

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS No. 954265-75-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C₁₁H₉N₃O₄

- Molecular Weight : 247.21 g/mol

- CAS Number : 954265-75-9

- Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and as a ligand in biological systems.

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid, including compounds like this compound, exhibit antimicrobial properties. For instance, studies have shown that certain benzoic acid derivatives can inhibit bacterial growth and may serve as potential leads for developing new antibiotics .

Anticancer Properties

The potential anticancer activity of this compound has been explored, particularly in relation to breast cancer cells. In vitro studies suggest that similar compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 by enhancing caspase activity, leading to programmed cell death .

Study 1: Apoptosis Induction in Breast Cancer Cells

A recent study evaluated the effects of a related compound on MDA-MB-231 breast cancer cells. The results indicated that treatment with the compound at concentrations of 1.0 μM led to significant morphological changes and increased caspase-3 activity (1.33–1.57 times) at higher concentrations (10.0 μM), confirming its potential as an apoptosis-inducing agent .

| Concentration (μM) | Caspase Activity (fold increase) |

|---|---|

| 1.0 | Morphological changes observed |

| 10.0 | 1.33 - 1.57 |

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzoic acid derivatives, including those with imidazole substitutions. These compounds demonstrated significant inhibition against various bacterial strains, suggesting their utility in treating infections .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The imidazole ring exhibits reactivity toward electrophilic agents, though the nitro group at the 2-position of the benzoic acid ring deactivates the system. Key observations include:

The nitro group directs incoming electrophiles to meta positions on the benzoic acid ring, but steric and electronic hindrance often reduces reaction efficiency.

Nucleophilic Substitution

The nitro group facilitates nucleophilic aromatic substitution under forcing conditions:

For example, reacting with 2-chloroaniline under heating yields N-substituted acetamides . Esterification with alcohols proceeds via acid-catalyzed nucleophilic acyl substitution .

Reduction Reactions

The nitro group is reducible to an amine under catalytic or acidic conditions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Catalytic Hydrogenation | H₂/Pd-C (ethanol, 25°C) | 5-(2-methylimidazol-1-yl)-2-aminobenzoic acid | |

| Acidic Reduction | Fe/HCl (reflux) | Partial reduction to hydroxylamine intermediates |

The resulting amine derivatives show enhanced biological activity, such as antimicrobial properties .

Condensation and Cyclization

The carboxylic acid group participates in condensation reactions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Anhydride Formation | Acetic anhydride (reflux) | Mixed benzoic-carboxylic anhydride | |

| Schiff Base Synthesis | Primary amines (RT) | Imine-linked conjugates |

Cyclization with α-azidoenones or triazoles under BF₃ catalysis forms bicyclic intermediates, as seen in related imidazole systems .

Metal Complexation

The imidazole nitrogen coordinates transition metals:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Coordination with Cu²⁺ | CuSO₄ (aqueous, pH 7) | Octahedral Cu complexes | |

| Pd-Catalyzed Coupling | Pd(PPh₃)₄, aryl halides | Biaryl derivatives |

These complexes are studied for catalytic applications and antimicrobial activity .

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Thermal Decarboxylation | 200°C (neat) | 2-methyl-5-nitroimidazole | |

| Oxidative Decarboxylation | Pb(OAc)₄ (DMF) | Nitrobenzene derivatives |

This reaction simplifies the structure for further functionalization .

Key Mechanistic Insights

-

Nitro Group Effects : The –NO₂ group withdraws electron density, reducing electrophilic substitution rates but stabilizing negative charges in nucleophilic reactions.

-

Imidazole Reactivity : The imidazole ring undergoes both electrophilic and nucleophilic attacks, with regioselectivity influenced by substituents .

-

Carboxylic Acid Role : Acts as a directing group in metal-mediated reactions and participates in acid-base equilibria.

Q & A

Q. What are the common synthetic routes for preparing 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous imidazole derivatives are prepared by reacting nitro-substituted benzoic acid precursors with 2-methylimidazole under reflux in polar aprotic solvents like DMF or DMSO. Key intermediates, such as chloro- or bromo-substituted benzoic acid derivatives, are often used to facilitate the substitution at the nitro-bearing aromatic ring (e.g., via SNAr mechanisms). Reaction progress is monitored using TLC, and purification involves column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming molecular structure and purity. Infrared (IR) spectroscopy identifies functional groups like nitro (-NO₂) and carboxylic acid (-COOH). High-Performance Liquid Chromatography (HPLC) ensures purity, while X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization involves adjusting reaction parameters such as temperature (e.g., reflux vs. room temperature), stoichiometry of reagents (e.g., excess imidazole derivatives), and solvent choice. Catalysts like K₂CO₃ or triethylamine may enhance substitution efficiency. Parallel small-scale reactions (e.g., using microwave-assisted synthesis) can rapidly identify optimal conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

Discrepancies in bioactivity data may arise from differences in substituent positioning or stereoelectronic effects. Comparative studies using isosteric replacements (e.g., substituting nitro groups with other electron-withdrawing groups) can isolate contributing factors. Computational tools like molecular docking or QSAR models help correlate structural features with observed activities .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR studies require synthesizing analogs with variations in:

- The imidazole ring (e.g., alkylation at the 2-methyl position).

- The nitro group (e.g., reduction to amine or replacement with halogens).

- The benzoic acid moiety (e.g., esterification or amidation). Biological assays (e.g., antimicrobial or enzyme inhibition) are then conducted, with statistical analysis (e.g., ANOVA) to identify significant trends .

Q. What challenges arise in purifying this compound, and how are they addressed?

Challenges include low solubility in common solvents and co-elution of byproducts. Gradient elution in column chromatography (e.g., using silica gel and ethyl acetate/hexane mixtures) improves separation. Acid-base extraction exploits the compound’s carboxylic acid group for selective isolation. Recrystallization from DMSO/water mixtures may enhance purity .

Q. How can computational methods enhance experimental design for derivatives of this compound?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., charge distribution at the nitro group), guiding synthetic priorities. Molecular dynamics simulations assess binding affinities to target proteins (e.g., bacterial enzymes), narrowing down candidates for synthesis. These methods reduce experimental trial-and-error .

Q. What experimental frameworks integrate this compound into broader pharmacological studies?

Link studies to established theories, such as nitroimidazole-based prodrug activation mechanisms. For example, investigate its potential as a hypoxia-targeting agent by evaluating nitroreductase-mediated activation in vitro. Pair cytotoxicity assays (e.g., MTT) with ROS detection to elucidate mechanistic pathways .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying conditions?

Conduct accelerated degradation studies by exposing the compound to:

- High humidity (40°C/75% RH).

- Acidic/basic hydrolysis (0.1M HCl/NaOH).

- Oxidative stress (3% H₂O₂). Monitor degradation via HPLC and LC-MS to identify degradation products and establish storage guidelines .

Q. What are best practices for validating biological activity data?

Use positive controls (e.g., metronidazole for antimicrobial assays) and replicate experiments across independent labs. Employ orthogonal assays (e.g., both broth microdilution and agar diffusion for antimicrobial testing) to confirm results. Statistical rigor (e.g., p < 0.05, n ≥ 3) minimizes false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.